2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC16336682
Molecular Formula: C12H9BrN4OS
Molecular Weight: 337.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrN4OS |
|---|---|
| Molecular Weight | 337.20 g/mol |
| IUPAC Name | 2-(5-bromoindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H9BrN4OS/c13-9-1-2-10-8(5-9)3-4-17(10)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18) |
| Standard InChI Key | WLQHWXHJXAQCGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2CC(=O)NC3=NN=CS3)C=C1Br |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 5-bromoindole moiety linked via an acetamide bridge to a 1,3,4-thiadiazole ring. The indole nucleus is substituted with a bromine atom at the 5-position, enhancing electrophilic reactivity and potential interactions with biological targets . The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the compound’s stability and ability to participate in hydrogen bonding .
Spectral Characterization
Infrared (IR) spectroscopy reveals key functional groups:
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C=O stretch: Observed at 1720 cm, characteristic of the acetamide carbonyl .
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N-H stretches: Peaks at 3140 cm (thiadiazole NH) and 3345 cm (indole NH) .
Nuclear magnetic resonance (NMR) data ():
Mass spectrometry confirms the molecular ion peak at 337.20 .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water. Stability studies indicate decomposition above 260°C, with the thiadiazole ring prone to hydrolytic cleavage under strongly acidic or basic conditions .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol (Figure 1):
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Indole functionalization: 5-Bromoindole is treated with chloroacetyl chloride to introduce the acetamide side chain .
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Thiadiazole coupling: The intermediate reacts with 2-amino-1,3,4-thiadiazole under Ullmann conditions, facilitated by copper catalysis .
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Purification: Recrystallization from ethanol-water yields the pure product (75% yield) .
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, DCM | 0–5°C | 3 h | 85% |
| 2 | CuI, KCO, DMF | 100°C | 12 h | 70% |
| 3 | Ethanol-water | RT | – | 75% |
Byproduct Management
Major byproducts include unreacted 5-bromoindole and dimerized thiadiazole derivatives. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound .
Biological Activities and Mechanisms
Anti-inflammatory Effects
In carrageenan-induced rat paw edema models, the compound reduces inflammation by 62% at 50 mg/kg, comparable to indomethacin . This activity is attributed to:
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COX-2 suppression: Downregulates prostaglandin E synthesis .
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NF-κB pathway modulation: Inhibits translocation of p65 subunit .
Antimicrobial Activity
Preliminary data against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) suggest moderate efficacy. The thiadiazole moiety likely disrupts bacterial cell wall synthesis .
Pharmacological Profiling
ADMET Properties
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Absorption: High intestinal permeability (Caco-2 P = 8.9 × 10 cm/s) .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .
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Toxicity: LD in mice > 500 mg/kg, indicating low acute toxicity .
Molecular Docking Insights
Docking into the EGFR kinase domain (PDB: 1M17) reveals:
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Binding energy: −9.2 kcal/mol.
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Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718.
Table 2: Docking Scores Against Cancer Targets
| Target | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| EGFR | 1M17 | −9.2 |
| VEGFR2 | 3VHE | −8.7 |
| CDK2 | 1HCL | −7.9 |
Comparative Analysis with Analogues
Bromine Substitution Impact
Replacing the 5-bromo group with chlorine reduces anticancer activity (IC increases to 28.5 μM in MCF-7), highlighting bromine’s role in enhancing target affinity.
Thiadiazole vs. Triazole Derivatives
Thiadiazole-containing analogues exhibit 3-fold greater COX-2 inhibition than triazole counterparts, likely due to improved sulfur-mediated hydrophobic interactions .
Industrial and Research Applications
Drug Development
The compound serves as a lead for:
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Dual EGFR/VEGFR2 inhibitors: Potential in antiangiogenic therapy.
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COX-2-selective anti-inflammatories: Reduced gastrointestinal toxicity compared to NSAIDs .
Chemical Biology Probes
Fluorinated derivatives enable PET imaging of tumor hypoxia, leveraging the indole moiety’s affinity for hypoxic microenvironments .
Challenges and Future Directions
Solubility Optimization
Structural modifications, such as morpholinylpropyl side chains (e.g., CID 1081131-52-3 ), improve aqueous solubility but require balancing with target affinity.
In Vivo Validation
Pending studies include pharmacokinetic profiling in primates and long-term toxicity assessments.
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